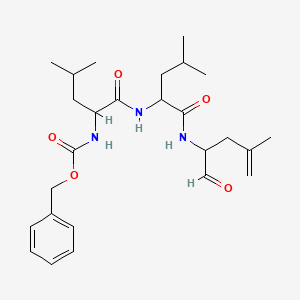

Cbz-DL-Leu-DL-Leu-DL-Leu(4,5-dehydro)-al

Description

Contextualization of Peptide Aldehydes as Bioactive Molecules

Peptide aldehydes represent a significant class of bioactive molecules, often employed as enzyme inhibitors. The aldehyde group is a key functional component, acting as an electrophilic "warhead" that can form a reversible covalent bond with nucleophilic residues—such as cysteine or serine—in the active site of an enzyme. This interaction can effectively block the enzyme's catalytic activity, allowing researchers to study its function.

Aldehyde compounds are prevalent in nature and play diverse roles in physiological processes, from signaling to defense mechanisms. creative-proteomics.com In biochemical research, the incorporation of an aldehyde into a peptide sequence that mimics an enzyme's natural substrate creates a potent and specific inhibitor. A well-known example of a related peptide aldehyde is MG-132 (Z-Leu-Leu-Leu-al), which is widely used as a proteasome and cathepsin inhibitor. scientificlabs.iepeptide.co.jp The bioactivity of these molecules is central to their utility in drug development and as probes for cellular pathways. nih.govmedchemexpress.com

Significance of α,β-Dehydroamino Acids (dhAAs) in Modifying Peptide Conformation and Reactivity

The inclusion of an α,β-dehydroamino acid (dhAA) is a critical structural feature of Cbz-DL-Leu-DL-Leu-DL-Leu(4,5-dehydro)-al. Dehydroamino acids are non-proteinogenic amino acids characterized by a carbon-carbon double bond between the α and β carbons of the side chain. nih.gov This structural modification has profound effects on the peptide's properties.

Key Effects of dhAAs:

Conformational Rigidity: The sp2 hybridization of the α and β carbons introduces a planar constraint, which significantly rigidifies the peptide backbone. nih.govrsc.org This reduction in conformational flexibility can lock the peptide into a specific shape, potentially increasing its binding affinity and specificity for a target receptor or enzyme. rsc.orgnih.gov

Altered Reactivity: The α,β-double bond can act as a Michael acceptor, making the residue susceptible to nucleophilic addition reactions. nih.govrsc.org This introduces a new mode of chemical reactivity that can be exploited in the design of covalent inhibitors or probes.

Enhanced Stability: The presence of dhAAs can increase a peptide's resistance to enzymatic degradation by proteases, which enhances its half-life in biological systems. rsc.org

These characteristics make dhAAs valuable components in the design of peptidomimetics with tailored biological activities. byu.edu

Table 1: Structural Features and Their Biochemical Significance

| Structural Feature | Biochemical Significance |

|---|---|

| Peptide Aldehyde | Acts as a reactive electrophile, enabling covalent interaction with enzyme active sites to inhibit activity. creative-proteomics.com |

| α,β-Dehydroamino Acid | Introduces conformational rigidity, enhances binding affinity, and provides increased stability against enzymatic degradation. nih.govrsc.org |

| Leucine-Rich Sequence | Mimics natural peptide substrates, providing specificity for certain proteases and enzymes. wikipedia.org |

| Cbz (Z) Group | A protecting group that increases lipophilicity, potentially aiding in cell permeability. mdpi.com |

Historical Development of Leucine-Based Peptide Mimetics

Leucine (B10760876), an essential branched-chain amino acid first isolated in the early 19th century, is a fundamental component of proteins. wikipedia.orgbiocrates.com Its bulky, non-polar isobutyl side chain plays a crucial role in protein folding and hydrophobic interactions. The prevalence of leucine in the recognition sequences of many proteases made it a logical building block for the development of peptide mimetics—synthetic compounds designed to imitate natural peptides.

The journey of peptide-based therapeutics began over a century ago, evolving from the extraction of natural peptides to sophisticated chemical synthesis and recombinant DNA technologies. nih.govnih.gov In the latter half of the 20th century, researchers began designing small peptide sequences to act as specific enzyme inhibitors. Leucine-rich sequences were found to be particularly effective for targeting certain proteases. The development of compounds like Z-Leu-Leu-Leu-al (MG-132) in the 1990s marked a significant milestone, providing a powerful tool for studying the ubiquitin-proteasome system. peptide.co.jp This work laid the foundation for creating more complex and modified leucine-based mimetics, such as this compound, to achieve higher specificity and novel mechanisms of action.

Rationale for Investigating the Specificity and Utility of this compound as a Research Probe

The specific structure of this compound makes it a valuable research probe for studying enzymes involved in amyloid precursor protein (APP) processing, a key pathway in Alzheimer's disease pathology. Research has shown that this compound, also referred to as SIB1281, modulates the activity of secretase enzymes. glpbio.com

Specifically, it has been found to:

Inhibit the formation of amyloid-β (Aβ) peptides derived from both β- and γ-secretase activity, with an IC₅₀ of 1.8 µM. glpbio.com

Stimulate the activity of α-secretase, which cleaves APP in a non-amyloidogenic pathway, with an EC₅₀ of 250 nM. glpbio.com

This dual activity—inhibiting the enzymes that produce pathogenic Aβ while promoting the enzyme that prevents its formation—makes it a highly specific tool. The rationale for its use as a research probe is to investigate the intricate mechanisms of APP processing and to explore potential therapeutic strategies that shift the balance away from Aβ production. glpbio.comacs.org Its unique combination of a leucine-based recognition sequence, a reactive aldehyde, and a conformation-constraining dehydroamino acid allows it to selectively target and modulate the activity of these critical enzymes.

Table 2: Compound Nomenclature

| Systematic Name | Common Name / Alias | CAS Number |

|---|---|---|

| This compound | Z-Leu-Leu-4,5-dehydro-Leu-aldehyde | 181139-85-5 |

| N/A | SIB1281 | 181139-85-5 |

| Cbz-L-leucyl-L-leucyl-L-leucinal | MG-132 / Z-Leu-Leu-Leu-al | 133407-82-6 |

Properties

IUPAC Name |

benzyl N-[4-methyl-1-[[4-methyl-1-[(4-methyl-1-oxopent-4-en-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,18-19,21-23H,1,12-14,16H2,2-6H3,(H,27,31)(H,28,32)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWQFMXXHLZICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=C)C)C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Cbz Dl Leu Dl Leu Dl Leu 4,5 Dehydro Al

Strategies for the Incorporation of α,β-Dehydroleucine Residues

The introduction of an α,β-dehydroleucine residue into a peptide chain is a key step that imparts unique conformational constraints and biological activities to the molecule. nih.gov Several synthetic strategies have been developed to achieve this, primarily revolving around elimination reactions and specialized condensation and coupling techniques.

Elimination Reactions from Precursor Amino Acids

Elimination reactions are a common method for creating the carbon-carbon double bond characteristic of dehydroamino acids. britannica.commasterorganicchemistry.com This approach typically involves the removal of a leaving group from the β-position of a standard amino acid precursor.

One established method involves the dehydration of β-hydroxy-leucine residues. This reaction is often acid- or base-catalyzed and proceeds through an E1 or E2 mechanism, depending on the substrate and reaction conditions. dalalinstitute.comlibretexts.org Another approach is the dehydrohalogenation of β-halo-leucine derivatives. youtube.com

A further technique involves the Hofmann elimination from a quaternary ammonium salt of a leucine (B10760876) derivative. Additionally, the oxidation of selenides or sulfides at the β-position, followed by syn-elimination, provides another route to the desired dehydroleucine (B49857) residue.

| Precursor Amino Acid | Leaving Group | Reaction Type |

| β-hydroxy-leucine | -OH | Dehydration |

| β-bromo-leucine | -Br | Dehydrohalogenation |

| β-tosyl-leucine | -OTs | Elimination |

Condensation and Coupling Approaches in Dehydropeptide Synthesis

The direct incorporation of a pre-formed dehydroleucine residue during peptide synthesis is another powerful strategy. libretexts.org This requires the use of specialized coupling reagents and conditions to prevent unwanted side reactions, such as Michael addition to the α,β-unsaturated system. bachem.com

N-Carboxyanhydrides (NCAs) of dehydroleucine can be employed in peptide synthesis. The activation of the carboxyl group of a protected dehydroleucine can be achieved using various coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization. masterorganicchemistry.commdpi.comcreative-peptides.com The choice of solvent and base is also critical to ensure efficient coupling and minimize side reactions. A newer approach, aldehyde capture ligation, accelerates amide bond formation through the transient condensation of an amine with an aldehyde group. acs.org

| Coupling Reagent | Additive | Key Feature |

| DCC | HOBt | Reduces epimerization. bachem.com |

| EDC | HOSu | Water-soluble byproducts. |

| PyBOP | - | Efficient for hindered couplings. creative-peptides.com |

Diastereoselective Synthesis of Dehydroleucine Derivatives

Controlling the stereochemistry of the newly formed double bond (E vs. Z) is a significant challenge in dehydroleucine synthesis. Diastereoselective methods aim to favor the formation of one isomer over the other. mdpi.com

This can be achieved through the use of chiral auxiliaries or catalysts. For instance, asymmetric Horner-Wadsworth-Emmons reactions using chiral phosphonate reagents can provide high diastereoselectivity. Similarly, stereoselective elimination reactions from precursors with defined stereochemistry at the α and β carbons can also lead to the preferential formation of one isomer. The choice of base and reaction conditions plays a crucial role in determining the stereochemical outcome. For example, Nα-carbobenzyloxy-(2S)-4,5-dehydroleucine has been condensed with valine ethyl ester to create a dipeptide. nih.govfigshare.com

Synthesis of the C-Terminal Aldehyde Moiety

The C-terminal aldehyde is a critical functional group, often responsible for the biological activity of peptide aldehydes. Its synthesis can be approached through either the reduction of a carboxylic acid derivative or the oxidation of a corresponding alcohol. nih.govresearchgate.net

Reduction Methods from Carboxylic Acid Derivatives

The controlled reduction of a C-terminal carboxylic acid or its derivatives is a common method for preparing peptide aldehydes. nih.gov

One widely used method is the reduction of a Weinreb amide. acs.org This N-methoxy-N-methyl amide is stable to many reagents but can be selectively reduced to the aldehyde using mild reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4). acs.org Another approach involves the reduction of a thioester. The choice of reducing agent is critical to prevent over-reduction to the corresponding alcohol. libretexts.org Solid-phase synthesis strategies have also been developed where the peptide is anchored to a resin, and the C-terminal aldehyde is generated upon cleavage. nih.govresearchgate.net

| Carboxylic Acid Derivative | Reducing Agent |

| Weinreb Amide | DIBAL-H |

| Thioester | Triethylsilane |

| Ester | DIBAL-H |

Oxidative Approaches for Aldehyde Formation

Alternatively, the C-terminal aldehyde can be generated through the oxidation of a precursor C-terminal alcohol. nih.gov This method requires a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid. organic-chemistry.org

Commonly used reagents for this transformation include the Dess-Martin periodinane (DMP) and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). nih.gov These methods are known for their mild reaction conditions and high yields. Another approach is the use of 2-Iodoxybenzoic acid (IBX). organic-chemistry.org The synthesis of peptide aldehydes can also be achieved through the oxidation of a support-bound peptide alcohol in solid-phase synthesis. researchgate.net

| Oxidizing Agent | Key Feature |

| Dess-Martin Periodinane | Mild conditions, commercially available. nih.gov |

| Swern Oxidation | Requires low temperatures. |

| IBX | Metal-free oxidation. organic-chemistry.org |

Application of Protective Group Chemistry

The synthesis of complex peptides such as Cbz-DL-Leu-DL-Leu-DL-Leu(4,5-dehydro)-al relies heavily on the strategic use of protecting groups. These chemical moieties are essential for temporarily masking reactive functional groups, thereby preventing unwanted side reactions and enabling controlled, sequential bond formation. nih.gov The choice of protecting groups is critical and must be compatible with the reaction conditions employed throughout the synthetic route. iris-biotech.de

The carboxybenzyl (Cbz or Z) group is a well-established protecting group for the N-terminus of amino acids and peptides. total-synthesis.com Introduced in the 1930s by Leonidas Zervas, it played a pivotal role in the advancement of controlled peptide synthesis. total-synthesis.com The Cbz group forms a carbamate with the N-terminal amine, effectively reducing its nucleophilicity and preventing it from participating in undesired reactions during peptide coupling steps. total-synthesis.comorganic-chemistry.org

One of the key advantages of the Cbz group is its stability under a variety of conditions, including those that are mildly acidic or basic, making it orthogonal to many other protecting groups used in peptide synthesis. iris-biotech.detotal-synthesis.com For instance, it is stable to the conditions used for the removal of the tert-butoxycarbonyl (Boc) group (acidic conditions) and the 9-fluorenylmethyloxycarbonyl (Fmoc) group (basic conditions). masterorganicchemistry.comcreative-peptides.com This orthogonality is crucial for the selective deprotection of other functional groups within the peptide chain without affecting the N-terminal Cbz protection. iris-biotech.depeptide.com

The Cbz group is typically introduced by reacting the N-terminal amine with benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst), which cleaves the benzyl group to release the free amine, toluene, and carbon dioxide. total-synthesis.commasterorganicchemistry.com This deprotection method is generally clean and efficient. luxembourg-bio.com Alternatively, the Cbz group can be removed under strong acidic conditions, such as with HBr in acetic acid, although this method is less mild. highfine.com

The presence of the Cbz group can influence the solubility and purification of the protected peptide. Its aromatic nature can increase the lipophilicity of the peptide, which may aid in its handling and purification by techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Comparison of Common N-Terminal Protecting Groups

| Protecting Group | Abbreviation | Structure | Removal Conditions | Key Features |

|---|---|---|---|---|

| Carboxybenzyl | Cbz, Z | C₆H₅CH₂OCO- | Catalytic Hydrogenolysis, Strong Acid | Stable to mild acid and base; Orthogonal to Boc and Fmoc. total-synthesis.commasterorganicchemistry.com |

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Strong Acid (e.g., TFA) | Widely used in solid-phase peptide synthesis. creative-peptides.comwikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₄H₉CH₂OCO- | Base (e.g., Piperidine) | Base-labile; Widely used in solid-phase peptide synthesis. masterorganicchemistry.comcreative-peptides.com |

| Allyloxycarbonyl | Alloc | CH₂=CHCH₂OCO- | Pd(0) catalyst | Orthogonal to Cbz, Boc, and Fmoc. wikipedia.org |

Compatibility of Protecting Groups with the Dehydroleucine Functionality

The presence of the α,β-unsaturated double bond in the dehydroleucine residue introduces a potential site for undesired side reactions, making the choice of compatible protecting groups paramount. The dehydroleucine functionality is generally stable to the conditions used for the removal of common protecting groups like Boc and Fmoc.

However, care must be taken during catalytic hydrogenolysis for the removal of the Cbz group, as this method can potentially reduce the double bond of the dehydroleucine residue. The success of this deprotection without affecting the dehydroleucine moiety often depends on the specific catalyst and reaction conditions used. Careful monitoring of the reaction is necessary to ensure the desired outcome.

Protecting groups on the side chains of other amino acids in the peptide must also be chosen for their compatibility with the dehydroleucine residue. For instance, protecting groups that are removed under strongly nucleophilic or reducing conditions might not be suitable.

Stereochemical Control and Characterization of DL-Isomers

The synthesis of a peptide containing a mixture of D and L isomers, as indicated by the "DL" designation, presents unique challenges in stereochemical control and characterization. The use of racemic starting materials (DL-leucine) will naturally lead to a complex mixture of diastereomers. The separation and characterization of these isomers are crucial as the stereochemistry of amino acids can significantly impact the peptide's structure and biological activity. nih.govacs.org

Controlling the stereochemistry during peptide synthesis is a central aspect of peptide chemistry. nih.gov When starting with racemic amino acids, the coupling reactions will produce a mixture of diastereomeric peptides. For a tripeptide like this compound, there are 2³ = 8 possible stereoisomers (ignoring the stereochemistry of the dehydroleucine precursor for a moment).

The characterization of these DL-isomers typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate enantiomers, while standard reversed-phase HPLC can often separate diastereomers due to their different physical properties. nih.gov

Mass Spectrometry (MS): While mass spectrometry cannot distinguish between isomers as they have the same mass-to-charge ratio, it is essential for confirming the molecular weight of the synthesized peptides. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) can sometimes provide fragment ions that may help in differentiating isomers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy can be a powerful tool for distinguishing between diastereomers, as the different spatial arrangements of the amino acid side chains can lead to distinct chemical shifts and coupling constants.

The synthesis of a specific stereoisomer would require the use of stereochemically pure starting materials (e.g., L-leucine or D-leucine) and reaction conditions that minimize racemization.

Post-Synthetic Functionalization and Chemical Modifications

The presence of the dehydroleucine double bond and the C-terminal aldehyde group in this compound provides opportunities for further chemical modifications.

The α,β-unsaturated system of the dehydroleucine residue is susceptible to nucleophilic attack in a conjugate addition (Michael addition) reaction. libretexts.orglibretexts.org This allows for the introduction of a variety of functional groups at the β-position. Nucleophiles such as thiols, amines, and enolates can add to the double bond. This type of reaction is a powerful tool for creating modified peptides with unique properties.

Cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, can also be performed on the dehydroleucine double bond. wikipedia.orglibretexts.org For instance, 1,3-dipolar cycloadditions with azides or nitrile oxides can be used to introduce heterocyclic moieties into the peptide backbone. nih.gov These reactions can be used to create peptidomimetics with constrained conformations.

Table 2: Examples of Reactions at the Dehydroleucine Double Bond

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Conjugate Addition | Thiol (R-SH) | β-Thioalkyl-leucine derivative |

| Conjugate Addition | Amine (R₂NH) | β-Amino-leucine derivative |

| [3+2] Cycloaddition | Azide (R-N₃) | Triazoline derivative |

| [4+2] Cycloaddition (Diels-Alder) | Diene | Cyclohexene derivative |

Derivatization of the Aldehyde Terminus for Probe Development

The C-terminal aldehyde is a reactive functional group that can be selectively modified to introduce probes for various applications. Aldehydes can react with a variety of nucleophiles to form stable adducts.

One common strategy is the reaction with hydrazide or aminooxy-containing compounds to form hydrazones or oximes, respectively. These reactions are highly efficient and can be performed under mild conditions. This allows for the attachment of reporter groups such as fluorophores, biotin (B1667282), or affinity tags for use in biochemical and cell-based assays.

Derivatization agents specifically designed for the sensitive detection of aldehydes by mass spectrometry have also been developed. nih.gov Furthermore, aldehydes can be derivatized with reagents like D-cysteine to form thiazolidine derivatives, which can be analyzed by LC-MS/MS. nih.gov This type of derivatization can be used for quantification and characterization purposes.

Conformational Analysis and Structural Determinants of Cbz Dl Leu Dl Leu Dl Leu 4,5 Dehydro Al

Influence of the Dehydroleucine (B49857) (4,5-dehydro) Residue on Peptide Backbone Conformation

The incorporation of an α,β-dehydroamino acid, such as the 4,5-dehydroleucine (ΔLeu) residue, imposes significant constraints on the peptide backbone, influencing its local and global conformation. beilstein-journals.org

Induction of Conformational Restraints and Preferred Secondary Structures (e.g., turns, helices)

The Cα=Cβ double bond in dehydroamino acids enforces a planar geometry, which restricts the conformational freedom of the residue. beilstein-journals.org This planarity has a profound effect on the surrounding peptide chain, often inducing specific secondary structures. Research on peptides containing dehydro residues has shown a strong propensity for the formation of β-turns. nih.govnih.gov A dehydro residue can effectively stabilize a β-turn when located at either the (i+1) or (i+2) position of the turn. nih.gov This is stabilized by an intramolecular hydrogen bond between the CO group of the i-th residue and the NH group of the (i+3)-th residue. nih.gov

In the context of Cbz-DL-Leu-DL-Leu-DL-Leu(ΔLeu)-al, the ΔLeu residue at the C-terminus can promote a folded conformation in the preceding residues. While short peptides with (Z)-dehydrophenylalanine are known to stabilize β-turns, longer sequences can adopt 3₁₀-helical conformations. beilstein-journals.org The presence of consecutive dehydro residues can even lead to the formation of alternating right- and left-handed α-helices. nih.gov

Impact on Rotational Freedom and Planarity of the α,β-Unsaturated System

The α,β-unsaturated system of the dehydroleucine residue is essentially planar. beilstein-journals.orgnih.gov This planarity is a result of the coupling of π-electrons from the Cα=Cβ double bond and the two flanking peptide bonds. beilstein-journals.org This rigidity significantly restricts the rotational freedom around the φ (phi) and ψ (psi) dihedral angles of the ΔLeu residue, thereby limiting the accessible conformational space for the entire peptide. beilstein-journals.org

X-ray diffraction studies on various peptides containing dehydro residues have provided precise measurements of the geometry of this unsaturated system. The average Cα=Cβ bond distance is approximately 1.331 Å. nih.gov The bond angles are also influenced by the side chain; for instance, the average Cα=Cβ-Cγ bond angle in dehydroleucine is 127.3(1)°. nih.gov

| Parameter | Average Value |

|---|---|

| Cα=Cβ distance | 1.331(2) Å |

| Cα=Cβ-Cγ bond angle (in dehydro-Leu) | 127.3(1)° |

| Cα=Cβ-Cγ bond angle (in dehydro-Phe) | 131.2(2)° |

Stereochemical Effects of DL-Amino Acids on Overall Fold and Dynamics

The presence of both D- and L-amino acids in a peptide sequence has a disruptive effect on the formation of conventional secondary structures like α-helices and β-sheets, which are characteristic of homochiral (all-L or all-D) peptides. frontiersin.orgrsc.org The introduction of a D-amino acid into an L-peptide sequence can break α-helical structures by inducing kinks. frontiersin.org

Role of the Oligo-Leucine Sequence in Establishing Conformational Preferences

The oligo-leucine sequence, independent of its stereochemistry, contributes significantly to the conformational preferences of the peptide through hydrophobic interactions. Leucine (B10760876) residues have a high propensity to be involved in the formation of secondary structures. researchgate.net In non-polar environments, oligo(L-leucine) peptides have been shown to adopt predominantly β-sheet structures. nih.gov The bulky, branched side chains of leucine residues can limit the internal flexibility of the peptide. researchgate.net

In the context of Cbz-DL-Leu-DL-Leu-DL-Leu(ΔLeu)-al, the hydrophobic leucine side chains will likely play a crucial role in driving the folding of the peptide to minimize their exposure to a polar solvent. The interplay between the hydrophobic effect of the leucine side chains and the conformational constraints imposed by the dehydroleucine and the DL-alternating sequence will ultimately determine the dominant conformation in solution.

Conformational Landscape of the Aldehyde Warhead and its Terminal Positioning

The C-terminal aldehyde group is a key functional feature of this molecule, often acting as a "warhead" in the context of enzyme inhibition, particularly for cysteine proteases. nih.gov When interacting with a cysteine protease, the aldehyde forms a covalent thiohemiacetal with the active site cysteine residue. nih.gov

Enzymatic Interaction Profiles and Mechanism of Action of Cbz Dl Leu Dl Leu Dl Leu 4,5 Dehydro Al

Inhibition of Protease Classes and Subtypes (Hypothetical Profile Based on Related Compounds)

Although no specific data exists for Cbz-DL-Leu-DL-Leu-DL-Leu(4,5-dehydro)-al, the inhibitory profile of related peptide aldehydes can offer some insights.

Cysteine Protease Inhibition

Peptide aldehydes are recognized as reversible inhibitors of cysteine proteases. The aldehyde moiety can interact with the active-site sulfhydryl group of a cysteine residue. nih.gov This interaction is a key aspect of their inhibitory mechanism.

Serine Protease Inhibition

Similarly, peptide aldehydes can inhibit serine proteases, though the specifics can vary. The general mechanism involves the interaction of the aldehyde with the hydroxyl group of the active-site serine.

Specificity Towards Intracellular Exopeptidases (e.g., Tripeptidyl Peptidase II)

The inhibitory potential of this specific compound against tripeptidyl peptidase II has not been documented.

Modulation of the 20S Proteasome Activity

Peptide aldehydes are a known class of proteasome inhibitors. However, the effect of the 4,5-dehydro modification in this compound on 20S proteasome activity has not been specifically studied.

Molecular Mechanisms of Enzyme-Inhibitor Interaction (Hypothetical Profile Based on Related Compounds)

Formation of Covalent Adducts with Active Site Nucleophiles (e.g., hydroxyl, thiol groups)

The presence of an α,β-unsaturated aldehyde functionality suggests that a primary mechanism of action would be the formation of covalent adducts. nih.govoregonstate.edu The electrophilic β-carbon of the unsaturated system is susceptible to nucleophilic attack by residues such as the cysteine thiol group or the serine hydroxyl group within the active site of a protease. This Michael addition would result in a stable, covalent bond, leading to the inhibition of the enzyme. nih.govoregonstate.edu The detoxification of α,β-unsaturated aldehydes in biological systems can occur through conjugation with glutathione, which underscores their reactivity with thiol groups.

Contribution of Leucine (B10760876) Residues to S-Site Recognition (P1, P2, P3 binding pockets)

The specificity of peptide-based enzyme inhibitors is largely determined by the interactions between the inhibitor's amino acid side chains (designated P1, P2, P3, etc., from the C-terminus) and the corresponding binding pockets of the enzyme (S1, S2, S3, etc.). In the case of this compound, the three consecutive leucine residues are crucial for its recognition by target proteases.

The hydrophobic and bulky isobutyl side chains of the leucine residues are anticipated to favorably occupy the S1, S2, and S3 subsites of proteases that exhibit a preference for hydrophobic amino acids. researchgate.net Many proteases, including certain cathepsins and calpains, possess hydrophobic binding pockets to accommodate such residues. escholarship.org The P1 residue, in particular, is often a primary determinant of substrate specificity for many proteases. purdue.edu The presence of a leucine residue at the P1 position of this inhibitor suggests a targeted interaction with the S1 pocket of enzymes that preferentially cleave after large, non-polar amino acids. beilstein-journals.org

The repetitive leucine sequence likely enhances the binding affinity through a cooperative hydrophobic effect, where the exclusion of water molecules from the enzyme's active site upon binding provides a favorable thermodynamic driving force. The analogous compound, Cbz-L-Leu-L-Leu-L-leucinal (MG-132), is a known potent inhibitor of the proteasome and certain cysteine proteases, underscoring the effectiveness of the tri-leucine motif in directing the molecule to the active sites of these enzymes. escholarship.orgebi.ac.uk The P2 and P3 leucine residues further guide the inhibitor into the correct orientation within the active site cleft, ensuring proper positioning of the reactive warhead for interaction with the catalytic residues of the enzyme. researchgate.net

Role of the Dehydroleucine (B49857) Moiety in Binding Affinity and Irreversibility

The incorporation of a 4,5-dehydroleucine residue at the C-terminus introduces an α,β-unsaturated aldehyde system, a key feature that significantly influences the inhibitor's mechanism of action. While traditional peptide aldehydes, like MG-132, are known to act as reversible covalent inhibitors by forming a hemiacetal adduct with the active site cysteine or serine residue of a protease, the dehydroleucine moiety introduces the potential for irreversible inhibition. escholarship.orgnih.gov

The α,β-unsaturation in dehydroamino acids makes them susceptible to nucleophilic attack through a Michael addition reaction. nih.govacs.org In the context of a cysteine protease, the catalytic cysteine thiol can act as the nucleophile, attacking the β-carbon of the dehydroleucine. This covalent bond formation would be significantly more stable than the reversible hemiacetal linkage formed by a standard peptide aldehyde, likely rendering the inhibition irreversible. This dual reactivity—the aldehyde forming an initial reversible adduct and the dehydroleucine offering a pathway to irreversible inactivation—could result in a time-dependent inhibition profile.

Furthermore, the planar geometry of the α,β-double bond in the dehydroleucine residue can impose conformational constraints on the peptide backbone. nih.govbyu.edu This rigidity can reduce the entropic penalty upon binding to the enzyme, thereby increasing binding affinity. nih.gov The presence of this unsaturated system, therefore, not only provides a mechanism for irreversible inhibition but may also enhance the initial binding affinity of the inhibitor.

Influence of the Cbz Protecting Group on Binding Mode and Target Selectivity

The N-terminal carboxybenzyl (Cbz) protecting group, while often utilized in peptide synthesis to prevent unwanted side reactions, also plays a significant role in the pharmacological profile of the inhibitor. organic-chemistry.org The Cbz group is a bulky, hydrophobic moiety containing an aromatic phenyl ring. This feature can influence the inhibitor's binding mode and selectivity in several ways.

Kinetic Characterization of Enzymatic Inhibition (e.g., Ki, IC50 determinations)

Due to the novelty of this compound, specific kinetic data such as K_i (inhibition constant) and IC_50 (half-maximal inhibitory concentration) values have not been extensively reported in the public domain. However, the kinetic parameters of its close analog, MG-132 (Cbz-L-Leu-L-Leu-L-leucinal), have been well-characterized against a variety of proteases and can serve as a proxy to estimate the potential potency of this class of inhibitors. escholarship.orgebi.ac.uk The time-dependent nature of inhibition by some reversible covalent inhibitors can also be evaluated to determine kinetic constants. rsc.org

| Enzyme | Inhibitor | IC50 (nM) | Reference |

|---|---|---|---|

| Proteasome (in HeLa cells) | MG-132 | ~5000 | ebi.ac.uk |

| Proteasome (in A549 cells) | MG-132 | ~20000 | ebi.ac.uk |

| Aspartyl Proteases (in A549 lysate, pH 3.5) | MG-132 | 5.0 | escholarship.org |

| Aspartyl Proteases (in A549 lysate, pH 5.5) | MG-132 | 8.7 | escholarship.org |

This table presents data for the analogous compound MG-132 to provide an indication of the potential inhibitory activity.

Analysis of Non-Proteasomal and Off-Target Enzymatic Interactions

While the tri-leucine scaffold directs this compound towards certain proteases, the reactive nature of its functional groups—the aldehyde and the dehydroleucine—creates the potential for off-target interactions. Peptide aldehydes are known to inhibit not only the proteasome but also other classes of proteases, such as cysteine cathepsins and calpains. escholarship.org The related compound, MG-132, is recognized as a broad-spectrum inhibitor of both cysteine and aspartyl proteases. escholarship.org

The high reactivity of the aldehyde group makes it susceptible to attack by various nucleophiles present in a biological system, not just the catalytic residues of the target enzyme. Similarly, the dehydroleucine moiety, acting as a Michael acceptor, can react with other biological thiols, such as the antioxidant glutathione. acs.org This non-specific reactivity could lead to the inhibition of other enzymes with reactive cysteine residues in or near their active sites. nih.gov Such off-target effects are a critical consideration in the development of covalent inhibitors, as they can contribute to cellular toxicity. nih.gov The potential for such interactions underscores the importance of comprehensive selectivity profiling for any new inhibitor of this class.

Structure Activity Relationship Sar Studies of Cbz Dl Leu Dl Leu Dl Leu 4,5 Dehydro Al and Its Analogues

Impact of N-Terminal Protecting Groups on Biological Activity (e.g., Cbz vs. Boc, Acetyl)

The N-terminal protecting group of a peptide inhibitor plays a crucial role in its interaction with the target enzyme, influencing properties such as hydrophobicity, steric bulk, and the potential for specific intermolecular interactions. The most commonly used protecting groups in peptide synthesis are the benzyloxycarbonyl (Cbz or Z) and the tert-butoxycarbonyl (Boc) groups. masterorganicchemistry.comcreative-peptides.com

The Cbz group, with its aromatic phenyl ring, is significantly more hydrophobic and sterically larger than the aliphatic Boc group or a simple acetyl group. masterorganicchemistry.com This difference can have a profound impact on biological activity. In studies of peptide aldehyde inhibitors targeting the 20S proteasome, the choice of the N-terminal protecting group was shown to be a key determinant of inhibitory potency. nih.govmdpi.com For instance, a comparative analysis of tripeptide aldehyde inhibitors revealed that compounds protected with the Cbz group often exhibit different activity profiles compared to their Boc-protected counterparts. mdpi.com

The increased hydrophobicity of the Cbz group can enhance binding affinity by engaging with hydrophobic pockets within the enzyme's active site, particularly at subsites distal to the catalytic center. However, this is not a universal rule, as the optimal protecting group is highly dependent on the specific topology of the target enzyme's active site. In some cases, the smaller, more flexible Boc group may be preferred if the binding site is sterically constrained. nih.govmdpi.com The acetyl group, being the smallest and least hydrophobic of the three, typically results in lower potency unless the binding pocket has a specific preference for smaller substituents.

The following table presents data from a study on peptide aldehyde inhibitors of the 20S proteasome, illustrating the impact of substituting N-terminal protecting groups and amino acid residues on inhibitory activity. mdpi.com

| Compound | Structure | IC₅₀ (nM) |

|---|---|---|

| MG132 (Control) | Cbz-Leu-Leu-Leucinal | 231.4 ± 21.3 |

| Analog 1 | Cbz-Glu(OtBu)-Phe-Leucinal | 18.5 ± 2.6 |

| Analog 2 | Cbz-Glu(OtBu)-Leu-Leucinal | 21.7 ± 3.1 |

| Analog 3 | Boc-Ser(OBzl)-Leu-Leucinal | 25.6 ± 3.5 |

| Analog 4 | Boc-Phe-Leu-Leucinal | 156.3 ± 15.4 |

| Analog 5 | Boc-Val-Leu-Leucinal | >10000 |

Role of the Leucine (B10760876) Residues and Stereochemistry

The oligopeptide backbone of the inhibitor is designed to mimic the natural substrate of the target protease, thereby facilitating recognition and binding within the enzyme's active site cleft. The specific sequence and stereochemistry of the amino acid residues are paramount for achieving high affinity and selectivity.

The choice of amino acid residues at the P1, P2, and P3 positions (corresponding to the three leucine residues in the parent compound) is critical for activity. Leucine is a bulky, hydrophobic amino acid, and its presence in the peptide sequence often facilitates strong hydrophobic interactions with the corresponding S1, S2, and S3 binding pockets of the protease. nih.gov

Studies involving the systematic substitution of leucine residues have demonstrated their importance for inhibitory function. For example, in research on peptide inhibitors of paramyxovirus fusion, replacing leucine residues in a leucine zipper motif with the smaller, less hydrophobic amino acid alanine (B10760859) resulted in a progressive loss of inhibitory activity. nih.gov A peptide with a single Leu→Ala substitution retained some activity, but further substitutions led to a significant decrease in potency, and a peptide where all leucines were replaced with alanines was completely inactive. nih.gov This suggests that the size and hydrophobicity of the leucine side chain are essential for maintaining the structural conformation required for biological activity and for engaging in productive binding interactions. nih.gov Similarly, substituting leucine with another hydrophobic residue like phenylalanine can retain or sometimes enhance activity against certain targets, indicating that the hydrophobic character is a key feature. nih.gov

| Peptide Analog | Description | Inhibitory Activity |

|---|---|---|

| Wild-Type | Contains all leucine residues | High |

| Analog 1 (Single Substitution) | One leucine replaced with alanine | Moderate |

| Analog 2 (Double Substitution) | Two leucines replaced with alanine | Low |

| Analog 3 (Triple Substitution) | All three leucines replaced with alanine | None |

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. While proteins are typically composed of L-amino acids, the incorporation of D-amino acids into synthetic peptide inhibitors is a common strategy to enhance stability against proteolytic degradation and to modulate conformation and activity. mdpi.com

Proteases, particularly cysteine proteases like calpains and caspases, possess a series of substrate-binding pockets (subsites) designated S1, S2, S3, etc., which accommodate the P1, P2, P3, etc., residues of the substrate or inhibitor. researchgate.net The P1 residue is typically the most critical for determining specificity, as it binds in the S1 pocket adjacent to the catalytic site. researchgate.net

For many proteases, the S1, S2, and S3 subsites are predominantly hydrophobic. nih.gov The presence of three consecutive leucine residues in Cbz-DL-Leu-DL-Leu-DL-Leu(4,5-dehydro)-al is a clear strategy to maximize hydrophobic interactions within these pockets. The bulky isobutyl side chains of the three leucine residues are intended to fill the S1, S2, and S3 pockets, displacing water molecules and creating a strong, entropically favorable binding interaction. embopress.org The optimization of these interactions is key to achieving high potency. An inhibitor with a perfect hydrophobic match to the S1-S3 subsites will exhibit significantly higher affinity than one with smaller or less hydrophobic residues. The repetitive leucine sequence ensures that a strong hydrophobic contact is maintained along the active site cleft, anchoring the inhibitor firmly and positioning the reactive aldehyde group for optimal interaction with the catalytic cysteine residue. nih.gov

Significance of the Dehydroleucine (B49857) (4,5-dehydro) Moiety in SAR

The C-terminal aldehyde group is a well-known "warhead" for cysteine protease inhibitors, forming a reversible covalent bond (a thiohemiacetal) with the active site cysteine. The introduction of an α,β-unsaturation in the P1 residue, creating a dehydroleucine, adds another layer of complexity and potential for modulating activity. This modification makes the aldehyde a Michael acceptor, capable of undergoing nucleophilic attack. nih.gov

The double bond in the 4,5-dehydroleucine moiety can exist as two distinct geometric isomers: E (trans) and Z (cis). nih.gov These stereoisomers are not interchangeable under physiological conditions and will present different three-dimensional shapes to the enzyme. The rigid geometry of the double bond fixes the orientation of the substituents, which can have a significant impact on how the inhibitor fits into the S1 binding pocket.

The E-isomer will have a more extended, linear conformation, while the Z-isomer will have a "kinked" or bent shape. mdpi.com This difference in molecular geometry is critical for binding. One isomer may fit perfectly into the S1 pocket, maximizing favorable contacts and leading to high inhibitory potency. In contrast, the other isomer may introduce steric clashes or fail to position the aldehyde warhead correctly for covalent modification of the catalytic cysteine, resulting in significantly lower or no activity.

Positional Effects of the Double Bond within the Peptide Chain on Activity

The rigidity imparted by the dehydroleucine residue can be advantageous, as it reduces the entropic penalty of binding. A flexible molecule must "freeze" into a specific conformation to bind, which is energetically unfavorable. A pre-organized, rigid inhibitor like one containing a dehydroamino acid avoids this penalty, potentially leading to stronger binding affinity.

Comparative Analysis with Other Dehydroamino Acid Derivatives (e.g., Dehydroalanine, Dehydrobutyrine)

The nature of the dehydroamino acid itself plays a significant role in determining the conformational preferences of the peptide and its subsequent biological activity. While all α,β-dehydroamino acids introduce a planar constraint, the steric bulk of the side chain further refines the resulting structure.

Dehydroleucine (ΔLeu): As seen in the parent compound, dehydroleucine, much like its analogue dehydrophenylalanine (ΔPhe), is known to be a strong promoter of β-turn structures within a peptide sequence. ias.ac.in This ability to induce a turn is critical for orienting the other residues (P2, P3) and the N-terminal protecting group into their respective binding pockets (S2, S3, etc.).

Dehydroalanine (ΔAla): In contrast, dehydroalanine, which lacks a bulky side chain, does not inherently stabilize β-turn structures. ias.ac.in Peptides incorporating ΔAla tend to adopt more extended or flexible conformations. beilstein-journals.org Replacing the ΔLeu residue in the parent compound with ΔAla would likely lead to a loss of the pre-organized turn structure, resulting in a significant decrease in inhibitory potency due to a less optimal fit in the enzyme's active site. Research on a peptide epimerase inhibitor showed that a dehydroalanine-containing peptide acted as a potent inhibitor by mimicking the planar geometry of an anionic intermediate in the enzymatic reaction. nih.gov

Dehydrobutyrine (ΔAbu): Dehydrobutyrine, with its methyl side chain, represents an intermediate case. While it imposes local planarity, its tendency to induce ordered secondary structures is less pronounced than that of dehydroleucine. Studies comparing N-acetyl-(Z)-dehydrobutyrine-N',N'-dimethylamide with its saturated counterpart showed significant differences in aggregation behavior, indicating distinct conformational and electronic properties conferred by the double bond. nih.gov

Dehydrovaline (ΔVal): Interestingly, peptides containing dehydrovaline, despite its branched side chain, have been shown to favor extended conformations rather than folded β-turn structures. ias.ac.in This highlights that steric factors, in combination with the electronic effects of the double bond, play a crucial role in determining the final peptide conformation. ias.ac.in

The data suggests that the bulky, hydrophobic side chain of dehydroleucine is superior for inducing the specific turn conformation required for high-affinity binding in this class of inhibitors compared to smaller or differently branched dehydroamino acids.

| Dehydroamino Acid | Side Chain | Typical Induced Conformation | Expected Impact on Activity (if substituted in parent compound) |

| Dehydroleucine (ΔLeu) | -CH2-CH(CH3)2 | β-turn ias.ac.in | (Reference Compound) |

| Dehydroalanine (ΔAla) | -H | Extended/Flexible ias.ac.inbeilstein-journals.org | Significant Decrease |

| Dehydrobutyrine (ΔAbu) | -CH3 | Intermediate | Decrease |

| Dehydrovaline (ΔVal) | -CH(CH3)2 | Extended ias.ac.in | Significant Decrease |

Aldehyde Warhead Modifications and Their Influence on Reactivity and Selectivity

The aldehyde group in this compound serves as the "warhead," an electrophilic group that reacts with a nucleophilic residue (typically cysteine or serine) in the active site of the target protease. nih.govnih.gov This interaction forms a reversible covalent bond, specifically a thiohemiacetal in the case of a cysteine protease, which is responsible for the compound's inhibitory effect. nih.gov The reactivity and selectivity of the inhibitor are not solely determined by the peptide sequence but are also heavily influenced by the nature of this warhead.

Covalent inhibitors operate in a two-step process: initial non-covalent binding driven by the peptide sequence, followed by the covalent bond formation by the warhead. nih.gov The aldehyde is a moderately reactive electrophile, a feature that helps to minimize off-target reactions and potential toxicity. nih.gov Modifying this warhead can have profound effects:

Increasing Electrophilicity: Replacing the aldehyde with a more potent electrophile, such as a fluoromethyl ketone or an epoxide, could lead to a more stable, potentially irreversible covalent bond. While this might increase potency, it often comes at the cost of reduced selectivity, leading to more off-target interactions and potential toxicity. chemrxiv.org

Decreasing Electrophilicity: Conversion of the aldehyde to a less reactive ketone or an alcohol would likely abolish the covalent interaction, drastically reducing or eliminating the inhibitory activity.

Steric Modifications: Introducing steric bulk near the aldehyde group could enhance selectivity. By designing a warhead that fits snugly into the active site of the target enzyme, it may be sterically excluded from the active sites of other, off-target proteases, thereby improving the inhibitor's selectivity profile. chemrxiv.org

Computational Approaches for Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. uestc.edu.cnnih.gov For peptide inhibitors like this compound, QSAR can be a powerful tool for optimizing lead compounds and designing new, more potent analogs. nih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly well-suited for this class of inhibitors. nih.gov These approaches proceed as follows:

Dataset Assembly: A series of analog compounds with experimentally determined inhibitory activities (e.g., IC₅₀ values) is compiled.

Molecular Alignment: The 3D structures of the molecules are aligned in a common coordinate system, often based on a common scaffold or by docking them into the target enzyme's active site.

Field Calculation: The aligned molecules are placed in a 3D grid, and at each grid point, steric and electrostatic fields are calculated. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and acceptors.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation that correlates the variations in the field values with the variations in biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using cross-validation techniques and by predicting the activity of a set of compounds not used in the model's creation (the test set). nih.gov

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where modifications to the inhibitor's structure are predicted to enhance or diminish activity. For example, a map might show a green-colored region near the P3 leucine residue, indicating that bulkier, sterically favorable groups in this area would increase potency. Conversely, a yellow-colored region might indicate that bulky groups there would lead to a steric clash and decreased activity. nih.gov Such models provide a rational basis for designing the next generation of inhibitors, guiding chemists to make modifications that are most likely to improve therapeutic efficacy. nih.govresearchgate.net

Following a comprehensive search of publicly available scientific literature and databases, there is currently insufficient information to generate a detailed article on the biochemical and cell-based research applications of the specific chemical compound This compound .

Extensive queries for this compound in relation to its use as a biochemical probe, its application in studying the proteasomal pathway, its role in research on intracellular protease functions, and its potential within antimicrobial research did not yield specific research findings, data tables, or detailed studies.

The scientific literature contains information on structurally related compounds, such as peptide aldehydes and protease inhibitors with similar core structures. However, the unique "4,5-dehydro" modification within the C-terminal leucine residue of the specified compound makes it distinct. Without specific research on this exact molecule, any discussion of its applications would be speculative and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to provide a thorough and informative article that adheres to the detailed outline requested, as no specific data on the biochemical and cell-based research applications of this compound could be located in the public domain.

Biochemical and Cell Based Research Applications of Cbz Dl Leu Dl Leu Dl Leu 4,5 Dehydro Al

Exploration within Antimicrobial Research Contexts

Research into Inhibition of Microbial Growth Mechanisms (excluding clinical human trial data)

Research has explored the potential of peptide aldehydes like Cbz-DL-Leu-DL-Leu-DL-Leu(4,5-dehydro)-al to inhibit microbial growth by targeting essential cellular processes. These investigations provide insights into novel antimicrobial strategies.

Studies have shown that isomers of beta-chloroalanine can inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli. nih.gov The mechanism of action for the D-isomer was found to involve the inactivation of alanine (B10760859) racemase, an essential enzyme in bacterial cell wall synthesis. nih.gov This suggests that peptide-based inhibitors targeting specific bacterial enzymes can be effective growth inhibitors.

Furthermore, a cyclic dipeptide, (l-leu-l-pro), isolated from Streptomyces misionensis, has demonstrated a broad spectrum of antimicrobial activity against both fungi and pathogenic bacteria. researchgate.net This highlights the potential of peptide-based compounds derived from natural sources in the development of new antimicrobial agents.

While direct studies on this compound's effect on a wide range of microbes are not extensively detailed in the provided information, the known inhibitory action of similar peptide aldehydes on the proteasome in eukaryotic cells suggests a potential for targeting analogous protein degradation pathways in certain microbes. For instance, some bacteria possess proteasome-like structures that are crucial for their survival and virulence.

The following table summarizes the findings from studies on related compounds and their effects on microbial growth:

| Compound/Extract | Target Organism(s) | Observed Effect | Potential Mechanism of Action | Reference |

| beta-chloro-D-alanine | D. pneumoniae, S. pyogenes, B. subtilis, E. coli | Growth inhibition | Inactivation of alanine racemase | nih.gov |

| (l-leu-l-pro) | Fungi and pathogenic bacteria | Broad-spectrum antimicrobial activity | Not specified | researchgate.net |

Development as a Lead Compound for Peptidomimetic Design and Optimization

The peptide nature of this compound makes it a valuable lead compound for the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and cell permeability.

The development of small molecular non-peptide inhibitors for enzymes like beta-secretase (BACE) has utilized scaffolds derived from peptide structures. nih.gov By carrying out extensive structure-activity relationship (SAR) studies on the N- and C-terminal residues of a Leu*Ala hydroxyethylene scaffold, researchers have identified potent non-peptide inhibitors. nih.gov This approach of using a peptide as a starting point for rational drug design is a common strategy in medicinal chemistry.

A significant challenge in the use of peptide-based compounds in research and therapeutics is their susceptibility to degradation by proteases. Several strategies have been developed to enhance their proteolytic stability.

One common approach is the substitution of L-amino acids with their D-enantiomers. nih.gov This modification makes the peptide resistant to degradation by proteases that specifically recognize L-amino acids. nih.gov Another strategy is hydrocarbon stapling, which involves introducing a synthetic brace to lock the peptide in a specific conformation, often an α-helix. nih.gov This not only increases stability by shielding the amide bonds from proteases but can also enhance the peptide's biological activity. nih.gov

The table below outlines some strategies for improving the proteolytic stability of peptides:

| Strategy | Description | Advantage(s) | Reference |

| D-amino acid substitution | Replacing L-amino acids with their D-isomers. | Increased resistance to proteolytic degradation. | nih.gov |

| Hydrocarbon stapling | Introducing a synthetic brace to enforce a specific secondary structure. | Enhanced stability and potentially increased biological activity. | nih.gov |

| N-methylation | Methylation of the amide backbone nitrogen. | Can improve stability and cell permeability. | researchgate.net |

For a compound to be effective in cell-based assays, it must be able to cross the cell membrane. The cell permeability of peptides can be limited due to their size and hydrophilicity. Several approaches have been investigated to improve the cell permeability of peptide-based molecules.

Backbone N-methylation is a strategy that has been shown to dramatically improve the cell permeability of cyclic peptides. nih.gov This modification can alter the peptide's conformation and reduce its ability to form hydrogen bonds with water, thereby increasing its lipophilicity.

The following table summarizes various approaches to enhance the cell permeability of peptide-based compounds:

| Approach | Description | Mechanism of Improvement | Reference |

| Backbone N-methylation | Methylation of the amide nitrogens in the peptide backbone. | Alters conformation and reduces hydrogen bonding capacity. | nih.gov |

| Introduction of Hydrogen Bond Acceptors | Strategic placement of hydrogen bond accepting groups. | Can facilitate intramolecular hydrogen bonding, masking polar groups. | nih.gov |

| Cyclization | Converting a linear peptide into a cyclic form. | Reduces conformational flexibility and can mask polar groups. | nih.gov |

| Attaching Hydrophobic Moieties | Conjugating the peptide to a hydrophobic group. | Can stimulate dynamic changes in the plasma membrane to allow permeation. | nih.gov |

Future Directions and Advanced Research Perspectives for Cbz Dl Leu Dl Leu Dl Leu 4,5 Dehydro Al

Advancements in Stereoselective and Convergent Synthesis of Dehydroleucine-Containing Peptidic Aldehydes

The synthesis of peptidic aldehydes, particularly those containing non-standard residues like dehydroleucine (B49857), presents unique challenges in controlling stereochemistry and maximizing efficiency. Future research will likely focus on developing more robust and versatile synthetic methodologies. Key areas of advancement include the refinement of solid-phase synthesis protocols that can accommodate the reactive aldehyde moiety and the unique geometry of the dehydroleucine unit. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

| Solid-Phase Synthesis | Stepwise assembly of the peptide on a resin support, with the dehydroleucine and aldehyde functionalities introduced at appropriate steps. nih.gov | Amenable to automation and library synthesis. | Stability of the aldehyde on the resin; potential for side reactions. |

| Catalytic Dehydrogenation | Introduction of the double bond into a saturated leucine (B10760876) residue using a metal catalyst. | Potentially high atom economy and fewer protecting group manipulations. | Controlling stereoselectivity (Z vs. E); catalyst compatibility with peptide functionality. |

| β-Elimination | Generation of the dehydroamino acid from a β-hydroxy or other suitably functionalized amino acid precursor. researchgate.net | Can provide high stereoselectivity. | Requires synthesis of specialized precursors. |

| Enzymatic Resolution | Use of enzymes like acylases to separate racemic mixtures of dehydroleucine precursors. nih.gov | High enantioselectivity. | Limited to specific substrates; requires downstream processing. |

| Fragment Condensation | Synthesis of smaller peptide fragments containing the key residues, followed by ligation in solution. | Efficient for longer peptides; allows for purification of intermediates. | Risk of racemization at the ligation site. |

High-Throughput Screening and Combinatorial Chemistry for Analog Discovery and Lead Optimization

To efficiently explore the structure-activity relationship (SAR) of the Cbz-DL-Leu-DL-Leu-DL-Leu(4,5-dehydro)-al scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. creative-peptides.com Future efforts will involve the creation of large, diverse libraries of analogs based on this core structure. Using combinatorial "mix and split" methods on a solid support, libraries where each position (P1, P2, P3, etc.) is varied with different natural and non-natural amino acids can be rapidly generated. acs.org

These libraries can then be screened using advanced HTS platforms. For example, peptide aldehyde microarrays can be developed to profile inhibitory activity against a panel of target enzymes, such as various cysteine proteases, in a highly parallel format. nih.gov This approach allows for the rapid identification of "hits" with improved potency or selectivity. nih.gov Fluorescence-based competitive binding assays are another efficient HTS method, where library compounds are tested for their ability to displace a fluorescently labeled probe from the target enzyme's active site. drugtargetreview.com Such screens can quickly parse through thousands of compounds to identify promising leads for further optimization. drugtargetreview.comnih.gov

Integration with Advanced Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-EM, High-Resolution NMR) for Detailed Mechanistic Insights

A deep understanding of how this compound and its analogs interact with their biological targets at an atomic level is crucial for rational drug design. The integration of advanced structural biology techniques will be paramount. X-ray crystallography can provide high-resolution snapshots of the inhibitor covalently or non-covalently bound within the enzyme's active site, revealing the precise orientation of the peptide backbone and the interactions of each side chain. nih.gov This information is invaluable for identifying "hot spots" for modification to enhance binding affinity. researchgate.net

For larger enzyme complexes or targets that are difficult to crystallize, cryogenic electron microscopy (Cryo-EM) offers a powerful alternative for structure determination. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is also critical, particularly for studying the solution-state dynamics of the inhibitor-enzyme complex. NMR can provide insights into conformational changes that occur upon binding and can help map the binding interface, complementing the static pictures provided by crystallography and Cryo-EM. acs.org

| Technique | Type of Information Provided | Application in Inhibitor Design |

| X-ray Crystallography | High-resolution, static 3D structure of the inhibitor-enzyme complex. | Reveals specific hydrogen bonds, hydrophobic interactions, and the covalent adduct geometry; guides modifications to improve complementarity. nih.gov |

| Cryo-EM | 3D structure of large protein complexes, often in different conformational states. | Elucidates the binding mode in the context of a larger biological assembly; useful for challenging targets. |

| High-Resolution NMR | Solution-state structure, dynamics, and intermolecular interactions (e.g., NOEs). | Maps the binding site, identifies flexible regions of the inhibitor and target, and measures binding kinetics. |

Application of Computational Chemistry and Molecular Dynamics Simulations in Predicting Molecular Interactions

Computational approaches are becoming increasingly integral to the drug discovery pipeline, offering a way to rationalize experimental findings and guide future experiments. mdpi.com For the this compound scaffold, molecular docking simulations can be used to predict the binding poses of novel analogs within a target's active site. nih.govnih.gov This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest predicted affinity and best fit. uwindsor.ca

Beyond simple docking, molecular dynamics (MD) simulations can provide a dynamic picture of the binding process and the stability of the resulting complex over time. MD can reveal the role of water molecules in the active site, predict conformational changes in the enzyme upon inhibitor binding, and calculate binding free energies, which can be correlated with experimental inhibitory constants. nih.gov These computational tools, when used in a feedback loop with chemical synthesis and biological testing, can significantly accelerate the optimization of lead compounds. researchgate.net

Expanding the Repertoire of Targeted Enzymes and Associated Biological Pathways

While peptidic aldehydes are well-known inhibitors of cysteine proteases (e.g., caspases, calpains) and the proteasome, the full spectrum of their biological targets is likely much broader. nih.govnih.gov Future research should aim to expand the known targets of this compound and its derivatives. Unbiased, activity-based protein profiling (ABPP) using probes derived from this scaffold (see section 7.6) can be employed in complex biological systems (e.g., cell lysates or living cells) to identify novel enzyme targets.

Identifying new targets can open up entirely new therapeutic avenues. For instance, discovering that an analog potently inhibits a protease involved in a specific cancer pathway or a viral life cycle could repurpose the scaffold for oncology or anti-infective applications. Furthermore, understanding the compound's effect on entire biological pathways, such as the MHC-I antigen-processing pathway through proteasome inhibition, provides a more holistic view of its mechanism of action and potential therapeutic implications. nih.gov

Design and Synthesis of Multifunctional Probes Incorporating the this compound Scaffold

To better understand the mechanism of action and identify targets of this compound, multifunctional chemical probes are essential tools. beilstein-journals.org The core peptide aldehyde structure can be synthetically modified to include various functional handles.

Key future directions in this area include:

Fluorescent Probes : Attaching a fluorophore (e.g., coumarin, fluorescein, or a near-infrared dye) to a non-critical position on the peptide scaffold. nih.govnih.govrsc.org These probes can be used in fluorescence microscopy to visualize the subcellular localization of target enzymes or in FRET-based assays to monitor enzyme activity in real time. beilstein-journals.orgnih.gov

Biotinylated Probes : Incorporating a biotin (B1667282) tag allows for the affinity purification of target proteins from cell lysates. After incubation, the probe-enzyme complex can be captured on streptavidin beads, and the bound protein can be identified using mass spectrometry. This is a powerful method for target deconvolution.

Photo-affinity Probes : Introducing a photo-activatable crosslinking group (e.g., a diazirine or benzophenone) would enable the permanent, light-induced covalent attachment of the inhibitor to its target enzyme. This is particularly useful for capturing transient or weak interactions.

By converting a potent inhibitor into such a probe, researchers can validate its targets and discover new ones within a native biological context. nih.gov

| Probe Type | Appended Group | Primary Application | Example |

| Fluorescent | Fluorophore (e.g., BODIPY, Cy5) | Cellular imaging, FRET assays, real-time activity monitoring. rsc.org | A probe that fluoresces upon covalent modification of the target enzyme's active site. |

| Affinity | Biotin | Target identification and validation via pull-down experiments and mass spectrometry. | A biotinylated analog used to isolate binding partners from a cell lysate. |

| Photo-affinity | Diazirine, Benzophenone | Covalently trapping and identifying both specific and transient protein interactions. | An analog that, upon UV irradiation, crosslinks to its target protein for definitive identification. |

Exploration of Novel Biological Activities Beyond Canonical Protease Inhibition

The biological activity of peptides is not limited to direct enzyme inhibition. Future research should investigate whether the this compound scaffold can elicit biological responses through alternative mechanisms. For example, some peptides can modulate protein-protein interactions (PPIs), which are central to many cellular signaling pathways but are often considered "undruggable" by small molecules. mdpi.com It is conceivable that analogs of this peptide could bind at the interface of a protein complex, disrupting its formation and function.

Other potential non-canonical activities to explore include anti-proliferative or pro-apoptotic effects in cancer cells, which have been observed for other novel peptides. mdpi.com The compound could also interfere with non-proteolytic functions of its target enzymes, such as their roles in cellular adhesion or scaffolding. mdpi.com Screening the this compound library in a variety of phenotypic assays (e.g., cell migration, cytokine release, viral replication) could uncover unexpected biological activities, leading to novel therapeutic hypotheses that are independent of its known protease targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.